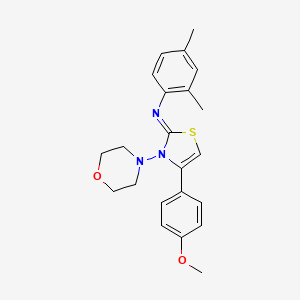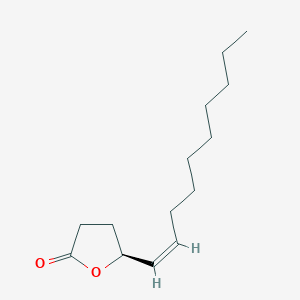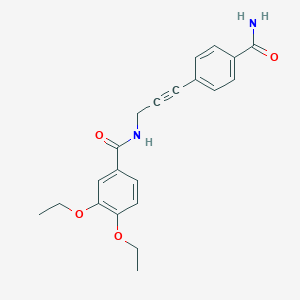
(2Z)-N-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-N-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine” is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-N-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine” typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions:
Morpholine Addition: The morpholine group can be introduced via a nucleophilic addition reaction to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the thiazole ring or the imine group, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Aldehydes, acids.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Industry
The compound may be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Molecular Targets and Pathways
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction.
DNA: Intercalation into DNA to disrupt replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Morpholine Derivatives: Compounds with morpholine rings and varying functional groups.
Uniqueness
The unique combination of the thiazole ring, morpholine group, and specific aromatic substituents in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
1049167-08-9 |
|---|---|
Fórmula molecular |
C22H25N3O2S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H25N3O2S/c1-16-4-9-20(17(2)14-16)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-5-7-19(26-3)8-6-18/h4-9,14-15H,10-13H2,1-3H3 |
Clave InChI |
DVTQZNASOBKBDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)N4CCOCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)


![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)

![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)

![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
